molecular formula C15H21NO B13181170 1-Benzyl-2,3,5-trimethylpiperidin-4-one

1-Benzyl-2,3,5-trimethylpiperidin-4-one

Cat. No.: B13181170
M. Wt: 231.33 g/mol
InChI Key: FUZDNZXGTGKHSR-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,5-trimethylpiperidin-4-one is a chemical compound with the molecular formula C15H21NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-Benzyl-2,3,5-trimethylpiperidin-4-one can be achieved through several routes. One common method involves the reaction of 2,3,5-trimethylpiperidin-4-one with benzyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the industrial synthesis of this compound .

Chemical Reactions Analysis

1-Benzyl-2,3,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Benzyl-2,3,5-trimethylpiperidin-4-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of analgesics and anti-inflammatory agents.

    Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-2,3,5-trimethylpiperidin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-benzyl-2,3,5-trimethylpiperidin-4-one

InChI

InChI=1S/C15H21NO/c1-11-9-16(13(3)12(2)15(11)17)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3

InChI Key

FUZDNZXGTGKHSR-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(C1=O)C)C)CC2=CC=CC=C2

Origin of Product

United States

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